Cas no 1188519-08-5 (2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one)

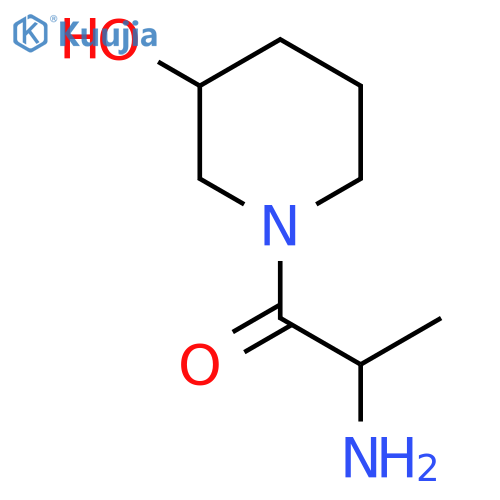

1188519-08-5 structure

商品名:2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one

CAS番号:1188519-08-5

MF:C8H16N2O2

メガワット:172.224842071533

CID:5167233

2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(3-hydroxypiperidin-1-yl)propan-1-one

- SB42033

- 2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one

-

- インチ: 1S/C8H16N2O2/c1-6(9)8(12)10-4-2-3-7(11)5-10/h6-7,11H,2-5,9H2,1H3

- InChIKey: CZOVPHJIISSNIE-UHFFFAOYSA-N

- ほほえんだ: OC1CN(C(C(C)N)=O)CCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 172

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 66.6

2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607290-1g |

2-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one |

1188519-08-5 | 97% | 1g |

¥3227.0 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620813-10g |

2-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one |

1188519-08-5 | 98% | 10g |

¥24770.00 | 2024-08-09 | |

| Chemenu | CM488379-1g |

2-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one |

1188519-08-5 | 97% | 1g |

$465 | 2023-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620813-5g |

2-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one |

1188519-08-5 | 98% | 5g |

¥16321.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620813-1g |

2-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one |

1188519-08-5 | 98% | 1g |

¥6351.00 | 2024-08-09 |

2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1188519-08-5 (2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量